molecular formula C11H10ClNO B15258976 6'-Chloro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-2'-one

6'-Chloro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-2'-one

Cat. No.: B15258976
M. Wt: 207.65 g/mol
InChI Key: AUWYETVVRIMHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole]-2’-one is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a chloro substituent at the 6’ position and a spiro linkage between a cyclobutane ring and an indole moiety. The indole ring system is a significant structural motif in many natural products and pharmaceuticals, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole]-2’-one typically involves the construction of the indole ring followed by the formation of the spiro linkage. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions to form the indole ring . The spiro linkage can then be introduced through a cyclization reaction involving a suitable cyclobutane precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole]-2’-one can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chloro substituent.

Major Products

The major products formed from these reactions include oxindole derivatives, dihydroindole derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6’-Chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole]-2’-one has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: It may have potential therapeutic applications due to its indole moiety, which is present in many bioactive compounds.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6’-Chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. The chloro substituent may enhance the compound’s binding affinity and specificity by participating in halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-indole]-2’-one
  • 6’-Fluoro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole]-2’-one
  • 6’-Methyl-1’,2’-dihydrospiro[cyclobutane-1,3’-indole]-2’-one

Uniqueness

6’-Chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole]-2’-one is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

6-chlorospiro[1H-indole-3,1'-cyclobutane]-2-one

InChI

InChI=1S/C11H10ClNO/c12-7-2-3-8-9(6-7)13-10(14)11(8)4-1-5-11/h2-3,6H,1,4-5H2,(H,13,14)

InChI Key

AUWYETVVRIMHTA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.